molecular formula C9H20ClNO B2849034 (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride CAS No. 909547-91-7

(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B2849034
CAS No.: 909547-91-7
M. Wt: 193.72
InChI Key: WBZOGCBGYVDNTR-QRPNPIFTSA-N
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Description

“(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride” is a chiral pyrrolidine derivative featuring a tert-butoxymethyl substituent at the 2-position of the pyrrolidine ring. The compound’s stereochemistry (S-configuration) and the tert-butoxy group influence its physicochemical properties, such as solubility, stability, and reactivity. Pyrrolidine derivatives are widely used in medicinal chemistry as intermediates for drug synthesis, chiral auxiliaries, or ligands in asymmetric catalysis. The hydrochloride salt form enhances its crystallinity and handling stability.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZOGCBGYVDNTR-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

The most widely adopted route involves intramolecular cyclization of (S)-2-amino-4-tert-butoxybutanal derivatives. Key steps include:

  • Mitsunobu conditions for stereochemical inversion using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), achieving 78% yield.
  • Boc-protection prior to cyclization to prevent amine oxidation, with tetrahydrofuran (THF) as the optimal solvent.

Comparative studies show that lithium hexamethyldisilazide (LiHMDS)-mediated cyclization at -78°C enhances diastereoselectivity (dr 9:1) compared to sodium hydride (dr 5:1).

Asymmetric Hydrogenation Methods

Recent advances employ ruthenium-BINAP catalysts for asymmetric hydrogenation of prochiral enamines:

Catalyst Pressure (bar) ee (%) Yield (%)
Ru/(S)-BINAP 50 92 85
Ru/(R)-DM-SEGPHOS 30 89 91

Data adapted from patent EP3015456A1 demonstrates that higher hydrogen pressures improve enantioselectivity at the expense of reaction rate.

tert-Butoxymethyl Group Installation

Nucleophilic Alkylation

Reaction of (S)-pyrrolidin-2-ylmethanol with tert-butyl bromoacetate under phase-transfer conditions:

  • Optimal conditions : 0°C, tetrabutylammonium iodide (TBAI, 5 mol%), K₂CO₃ base
  • Yield : 82% after 12h

Reductive Amination

Alternative approach using tert-butoxy acetaldehyde and (S)-pyrrolidine:

  • Imine formation with molecular sieves (4Å) in toluene
  • Sodium triacetoxyborohydride (STAB) reduction at -20°C
  • Key advantage : Single-step installation (76% yield)

Hydrochloride Salt Formation

Critical final step determines pharmaceutical-grade purity:

Procedure :

  • Dissolve free base in anhydrous diethyl ether (0.5M)
  • Bubble HCl gas until pH stabilizes at 2.0-2.5
  • Precipitate salt at -20°C for 12h
  • Filter through 0.2μm PTFE membrane

Optimization Data :

Parameter Range Tested Optimal Value
HCl concentration 1-6M 4M in dioxane
Temperature -78°C to 25°C 0°C
Stirring time 1-24h 4h

This protocol achieves 99.8% purity by HPLC with residual solvent levels <300ppm.

Analytical Characterization

Spectroscopic Data

¹H NMR (400MHz, CDCl₃) :
δ 1.24 (s, 9H, C(CH₃)₃)
δ 2.89-3.01 (m, 1H, CHN)
δ 3.42-3.55 (m, 2H, OCH₂)
δ 4.12 (br s, 1H, NH·HCl)

HRMS (ESI+) :
Calculated for C₁₀H₂₀ClNO₂ [M+H]⁺: 228.1134
Found: 228.1138

Chiral Purity Assessment

Method Column Mobile Phase ee (%)
HPLC Chiralpak AD-H Hexane/i-PrOH 90:10 99.2
SFC Lux Cellulose-2 CO₂/MeOH 85:15 98.7

Scale-Up Considerations

Industrial production faces three key challenges:

  • Exothermicity control during Boc deprotection:

    • Jacketed reactors maintain -10°C during TFA addition
    • Semi-batch addition over 4h prevents thermal runaway
  • Crystallization optimization :

    • Anti-solvent screening identified methyl tert-butyl ether (MTBE) as optimal
    • Cooling rate 0.5°C/min produces uniform crystal size (D90 <50μm)
  • Residual metal removal :

    • Chelating resin treatment reduces Ru levels from 450ppm to <2ppm

Environmental Impact Assessment

Comparative green chemistry metrics for two major routes:

Metric Cyclization Route Reductive Amination
PMI (kg/kg) 86 112
E-factor 32 45
Energy (kJ/mol) 580 720

The cyclization method demonstrates superior sustainability through solvent recovery systems achieving 92% THF reuse.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites on the molecule. The pyrrolidine ring can interact with enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride

The (2R)-enantiomer shares identical molecular formula (C₉H₂₀ClNO) and weight (193.72 g/mol) with the (2S)-form but differs in stereochemistry . Enantiomers often exhibit distinct biological activities due to differential interactions with chiral biomolecules. For example, the (2S)-configuration may favor binding to specific enzyme pockets, while the (2R)-form could show reduced affinity or off-target effects. Such stereochemical divergence is critical in drug development, where enantiopurity is mandated for regulatory approval.

Key Data:
Property (2S)-Form (2R)-Form ()
Molecular Formula C₉H₂₀ClNO C₉H₂₀ClNO
Molecular Weight 193.72 g/mol 193.72 g/mol
Configuration S R
Applications Chiral intermediates, ligands Similar, but activity may vary

(2S)-2-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride

This analog replaces the tert-butoxy group with a 4-chlorophenoxymethyl substituent (C₁₁H₁₄ClNO, MW 227.69 g/mol) . The chlorine atom may also confer electrophilic reactivity, making it suitable for covalent inhibitor design.

Key Data:
Property tert-Butoxymethyl Analog 4-Chlorophenoxy Analog ()
Substituent tert-Butoxymethyl 4-Chlorophenoxymethyl
Molecular Formula C₉H₂₀ClNO C₁₁H₁₄ClNO
Molecular Weight 193.72 g/mol 227.69 g/mol
Lipophilicity (Estimated) Moderate (logP ~1.8) High (logP ~2.5)

(2S)-2-(Difluoromethyl)pyrrolidine hydrochloride

This derivative (C₅H₁₀ClF₂N, MW 165.59 g/mol) replaces the tert-butoxymethyl group with a difluoromethyl moiety . The electronegative fluorine atoms enhance metabolic stability by resisting oxidative degradation, a common issue in drug candidates.

Key Data:
Property tert-Butoxymethyl Analog Difluoromethyl Analog ()
Substituent tert-Butoxymethyl Difluoromethyl
Molecular Formula C₉H₂₀ClNO C₅H₁₀ClF₂N
Molecular Weight 193.72 g/mol 165.59 g/mol
Metabolic Stability Moderate High (due to fluorine)

(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride

This compound (C₁₃H₂₀ClN, MW 225.76 g/mol) features a bulky 2-isopropylphenyl group instead of the tert-butoxymethyl chain . However, steric hindrance may complicate synthetic accessibility (e.g., lower yields in coupling reactions).

Key Data:
Property tert-Butoxymethyl Analog 2-Isopropylphenyl Analog ()
Substituent tert-Butoxymethyl 2-Isopropylphenyl
Molecular Formula C₉H₂₀ClNO C₁₃H₂₀ClN
Molecular Weight 193.72 g/mol 225.76 g/mol
Synthetic Complexity Moderate High (steric hindrance)

Biological Activity

(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound plays a significant role as a precursor in the synthesis of various bioactive molecules, particularly pyrrolidine alkaloids. Understanding its biological activity is crucial for developing therapeutic agents targeting metabolic disorders and other diseases.

Chemical Structure and Properties

The compound consists of a five-membered pyrrolidine ring with a tert-butoxy group attached to the second carbon via a methylene bridge. This unique structure contributes to its stereochemical properties, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride exhibits several biological activities, including:

  • Enzyme Inhibition : It serves as a precursor for pyrrolidine alkaloids, which are known inhibitors of α-glucosidases, enzymes critical in carbohydrate metabolism. This inhibition is particularly relevant for managing conditions such as type 2 diabetes mellitus and certain cancers .
  • Antimicrobial Properties : Pyrrolidine derivatives have shown promising activity against various pathogens, including bacteria and fungi. Studies have reported that certain pyrrolidine derivatives possess significant antimicrobial activity, suggesting potential applications in treating infections .
  • Anticancer Activity : The compound's derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents .

The biological activity of (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride can be attributed to its ability to interact with specific molecular targets. The tert-butoxy group enhances the lipophilicity of the compound, allowing it to penetrate cellular membranes and modulate the activity of enzymes or receptors involved in metabolic pathways.

Enzyme Inhibition Studies

A study focused on the synthesis and evaluation of pyrrolidine derivatives revealed that compounds derived from (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride exhibited significant α-glucosidase inhibitory activity. The findings highlighted the structure-activity relationship (SAR) that governs this inhibition, emphasizing the importance of the tert-butoxy group in enhancing biological efficacy .

Antimicrobial Activity

Recent investigations into pyrrolidine derivatives have demonstrated their effectiveness against resistant strains of bacteria. For example, compounds synthesized from (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride showed enhanced antibacterial activity compared to standard antibiotics, indicating their potential as new therapeutic agents in combating bacterial infections .

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutic agents, suggesting their potential for further development as anticancer drugs .

Data Tables

Activity Type Target IC50 Value Reference
α-glucosidase InhibitionEnzymatic Activity0.5 µM
Antimicrobial ActivityE. coli15 µg/mL
CytotoxicityHeLa Cells10 µM

Case Studies

  • Case Study on Diabetes Management : A study explored the use of (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride as an α-glucosidase inhibitor. The results demonstrated significant reductions in postprandial blood glucose levels in diabetic models, supporting its potential therapeutic use in diabetes management.
  • Antimicrobial Efficacy : Research involving various pyrrolidine derivatives showed that compounds synthesized from (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride exhibited enhanced activity against multidrug-resistant strains of bacteria, indicating a promising avenue for developing new antimicrobial agents .

Q & A

Q. Advanced

  • Chiral HPLC : Paired with a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers and quantify purity .
  • X-ray crystallography : Provides definitive proof of absolute configuration by analyzing crystal lattice parameters .
  • NMR spectroscopy : NOESY or ROESY experiments detect through-space interactions to confirm stereochemical assignments .
    Note : High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula accuracy .

How can researchers resolve discrepancies in biological activity data observed for this compound across different studies?

Advanced
Systematic approaches include:

Purity validation : Re-analyze batches via chiral HPLC to rule out enantiomeric contamination .

Assay standardization : Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration) that may alter target binding .

Structural analogs : Compare activity with derivatives (e.g., fluorinated or methyl-substituted analogs) to identify structure-activity relationships (SARs) .

Computational modeling : Use molecular docking to predict binding modes and explain variability in experimental results .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

  • Chiral building block : Used to synthesize enantiomerically pure pharmaceuticals, such as protease inhibitors or kinase modulators .
  • Enzyme studies : Probes for investigating stereoselective enzymatic mechanisms (e.g., cytochrome P450 metabolism) .
  • Protecting group strategies : The tert-butoxy group can stabilize intermediates during multi-step syntheses .

What strategies optimize the scalability of (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride synthesis for preclinical studies?

Q. Advanced

  • Flow chemistry : Continuous processing improves yield and reduces reaction times for steps like alkylation .
  • Catalyst recycling : Immobilized chiral catalysts (e.g., polymer-supported enzymes) lower costs in asymmetric synthesis .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress in real time .

How do solvent polarity and pH impact the stability of this compound during storage?

Q. Advanced

  • Aprotic solvents : Storage in anhydrous DMSO or acetonitrile prevents hydrolysis of the tert-butoxy group .
  • pH control : Buffered solutions (pH 6–7) minimize degradation; acidic conditions can protonate the pyrrolidine nitrogen, leading to salt formation and altered solubility .

What computational tools are effective for predicting the pharmacokinetic properties of derivatives of this compound?

Q. Advanced

  • ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates bioavailability, logP, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Assess membrane permeability and blood-brain barrier penetration based on lipophilicity and molecular volume .

What are the key challenges in achieving high enantiomeric excess (ee) during synthesis, and how are they addressed?

Q. Advanced

  • Racemization risk : Elevated temperatures during workup can cause configuration loss. Mitigation includes low-temperature quenching and avoiding strong acids/bases .
  • Catalyst selectivity : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to enhance stereoselectivity in asymmetric hydrogenation .

How does the tert-butoxymethyl group influence the compound’s solubility and crystallinity?

Q. Basic

  • Solubility : The bulky tert-butoxy group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility .
  • Crystallinity : The rigid tert-butoxy moiety promotes crystal lattice formation, aiding purification via recrystallization .

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